Sohirnone A
Description
Sohirnone A (C₁₃H₁₆O₃) is a sorbicillinoid-derived fungal metabolite first isolated from Penicillium chrysogenum S-3-25, an endozoic fungus recovered from marine sponges in polar deep-sea environments . Its structure was elucidated through comprehensive spectroscopic analyses, including ¹H NMR, ¹³C NMR, and ESI-MS, revealing a polyketide backbone with a methyl substituent (5-CH₃) and a conjugated ketone group (C-1') . This compound exhibits moderate inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for diabetes, with an inhibitory ratio of 8.47% at 40 µM . It also demonstrates cytotoxic activity against HCT-116 and HEP-2 cell lines, though less potent compared to other co-isolated compounds like kynurenic acid (KA) .
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
(E)-1-(2,4-dihydroxy-5-methylphenyl)hex-4-en-1-one |
InChI |
InChI=1S/C13H16O3/c1-3-4-5-6-11(14)10-7-9(2)12(15)8-13(10)16/h3-4,7-8,15-16H,5-6H2,1-2H3/b4-3+ |
InChI Key |
PZLKKLWFFFEJHP-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/CCC(=O)C1=C(C=C(C(=C1)C)O)O |
Canonical SMILES |
CC=CCCC(=O)C1=C(C=C(C(=C1)C)O)O |
Synonyms |
3,1-(2,4-dihydroxy-5-methylphenyl)hex-4-en-1-one sohirnone A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Sohirnone A belongs to the sorbicillinoid family, which shares a bicyclic or tricyclic polyketide scaffold. Below is a detailed comparison with four key analogues: sorbicillin (1), 2',3'-dihydrosorbicillin (2), sohirnone B, and sorrentanone (84).
Structural Comparisons
Bioactivity Comparisons
Critical Analysis of Structural-Activity Relationships (SAR)
- Methylation and Bioactivity: The 5-CH₃ group in this compound may reduce its PTP1B inhibitory efficacy compared to dihydrosorbicillin (2), which lacks this substituent .
- Hydroxylation: Sohirnone B’s additional hydroxyl group correlates with reduced antibacterial potency compared to this compound, suggesting steric hindrance or altered solubility .
- Saturation: Dihydrosorbicillin (2), with a partially saturated backbone, shows higher PTP1B inhibition than this compound, indicating that saturation enhances target binding .
- Tricyclic Systems: Sorrentanone’s tricyclic structure confers anti-HIV activity, absent in bicyclic sorbicillinoids, highlighting the role of extended conjugation .
Q & A
Q. How should researchers address gaps in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) data?
- Methodological Answer: Conduct allometric scaling from preclinical species to humans, complemented by PBPK modeling. Use sparse sampling in animal studies to reduce ethical burdens. Validate models with in vitro-in vivo extrapolation (IVIVE) and sensitivity analysis .
Data Presentation and Validation
Q. What are the best practices for presenting contradictory bioassay results in publications?
Q. How can researchers validate computational predictions of this compound’s binding affinity experimentally?
- Methodological Answer: Combine molecular docking (AutoDock Vina, Glide) with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for binding kinetics. Mutagenesis studies (e.g., alanine scanning) confirm critical residues identified in silico .
Ethical and Collaborative Considerations
Q. What ethical guidelines apply to interdisciplinary studies involving this compound and human-derived samples?
- Methodological Answer: Obtain IRB approval for human tissue use (e.g., primary cells, organoids). Adhere to GDPR/HIPAA for data anonymization. Collaborate with bioethicists to address dual-use concerns (e.g., misuse in bioweapons) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
